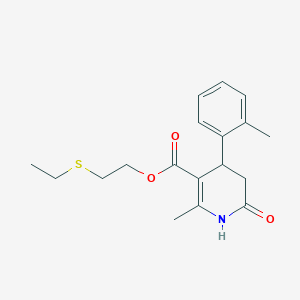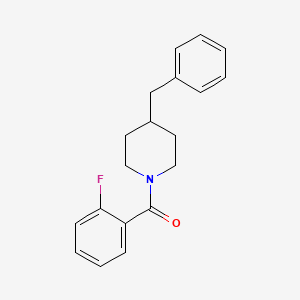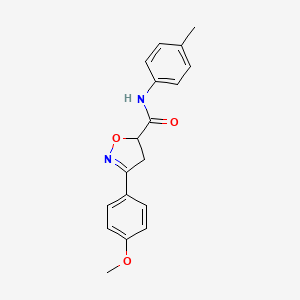![molecular formula C16H16ClNOS2 B5539121 3-[(4-chlorophenyl)thio]-N-[3-(methylthio)phenyl]propanamide](/img/structure/B5539121.png)
3-[(4-chlorophenyl)thio]-N-[3-(methylthio)phenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-chlorophenyl)thio]-N-[3-(methylthio)phenyl]propanamide is a chemical compound that has been the subject of various studies. Its synthesis and properties have been explored in the context of organic chemistry and material science.
Synthesis Analysis
This compound has been synthesized through various methods, including copper catalytic anionarylation of acrylic and methacrylic acids amides by 4-acetylphenyldiazonium salts (Baranovskyi et al., 2018).
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using density functional theory (DFT) and other spectroscopic techniques, providing insights into their molecular equilibrium geometry (Sivakumar et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving compounds with a similar structure include the Michael reaction under basic conditions, which has been shown to produce various derivatives (Dyachenko & Krasnikov, 2012).
Physical Properties Analysis
The physical properties of such compounds have been studied extensively. For instance, the compound 3-(4-Chlorophenyl)-1-phenylprop-2-en-1-one showed interesting properties when reacted with 3-amino-N-phenyl-3-thioxopropanamide (Dyachenko & Krasnikov, 2012).
Chemical Properties Analysis
The chemical properties of such compounds are often studied through their antimicrobial activity, molecular docking analysis, and interaction with various proteins, as seen in related pyrazole derivatives (Sivakumar et al., 2020).
Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity
Compounds with structures related to "3-[(4-chlorophenyl)thio]-N-[3-(methylthio)phenyl]propanamide" have been synthesized and evaluated for their antibacterial and antifungal activities. For instance, aryloxypropanamide derivatives have been synthesized and tested for their antimicrobial properties against a range of bacterial and fungal strains. These compounds exhibit variable and modest activities against investigated strains, highlighting their potential in developing new antimicrobial agents (B'Bhatt & Sharma, 2017).
Anticancer Potential
Thiazole and thiadiazole derivatives incorporating a thiazole moiety have shown potent anticancer activities. The synthesis of such derivatives aims to explore their potential as anticancer agents. Studies have demonstrated that certain derivatives exhibit significant anticancer activity against various cancer cell lines, suggesting the potential of these compounds in cancer therapy (Gomha et al., 2017).
Anticonvulsant Studies
Research into N-Benzyl-3-[(chlorophenyl)amino]propanamides has revealed their efficacy in anticonvulsant studies. These compounds, prepared through amine exchange reactions, have been tested in animal models for their potential to protect against seizures. The findings indicate that certain isomers of these propanamides are more potent than standard drugs in seizure tests, highlighting their potential application in treating generalized seizures (Idris et al., 2011).
Photocleavage Reactions
Monothioimides, closely related to the target compound in structural terms, have been studied for their photochemistry. Research into their crystal structures and photocleavage reactions provides insights into their behavior under light exposure. These studies contribute to understanding the molecular properties that govern the reactivity of such compounds, potentially applicable in materials science and photodynamic therapy (Fu et al., 1998).
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-(3-methylsulfanylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNOS2/c1-20-15-4-2-3-13(11-15)18-16(19)9-10-21-14-7-5-12(17)6-8-14/h2-8,11H,9-10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFLZGMXQYOYHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CCSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)sulfanyl-N-(3-methylsulfanylphenyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((3S*,4R*)-1-{[2-(2-furyl)-5-pyrimidinyl]methyl}-4-propyl-3-pyrrolidinyl)methanesulfonamide](/img/structure/B5539040.png)
![2-[(4-methylphenoxy)methyl]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5539050.png)

![8-{[5-(methoxymethyl)-2-thienyl]carbonyl}-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5539058.png)


![1-methyl-4-(4-methyl-1-piperazinyl)-1H-imidazo[4,5-c]pyridine hydrochloride](/img/structure/B5539083.png)
![N-[bis(dimethylamino)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B5539092.png)
![N-(4-fluorophenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B5539099.png)



![2-({[3-mercapto-5-(2-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoic acid](/img/structure/B5539140.png)
